molecular formula C6H15ClN2O2S B1430841 [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride CAS No. 1803590-52-4

[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride

Cat. No.: B1430841
CAS No.: 1803590-52-4
M. Wt: 214.71 g/mol
InChI Key: OKEHXQLERSCBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride, typically involves the formation of the four-membered ring through cyclization reactions. One common method involves the reaction of sulfonyl azides with alkenes or alkynes in the presence of a catalyst such as copper(I) iodide (CuI) and triethylamine (Et3N) at low temperatures

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing sulfonyl groups to thiols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable for constructing diverse chemical structures .

Biology and Medicine: Its azetidine ring can mimic the structure of natural amino acids, making it useful in the development of peptidomimetics and other bioactive molecules .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its reactivity allows for the creation of functionalized polymers with specific properties .

Mechanism of Action

The mechanism of action of [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials. This reactivity is harnessed in various applications, from drug design to material science .

Comparison with Similar Compounds

Uniqueness: [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is unique due to its specific combination of the ethanesulfonyl group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(1-ethylsulfonylazetidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-4-6(3-7)5-8;/h6H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEHXQLERSCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-52-4
Record name [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Reactant of Route 3
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Reactant of Route 4
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Reactant of Route 5
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.